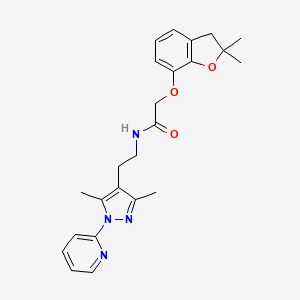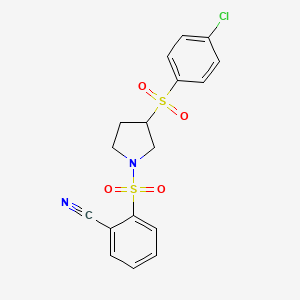
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile" is a complex molecule that appears to be related to a family of pyrrolidine derivatives with potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfonyl groups and a chlorophenyl ring suggests that this compound could exhibit interesting chemical and physical properties, as well as biological activity .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves multi-component reactions or acid-catalyzed reactions with phenols. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another related compound, 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, was used in an acid-catalyzed reaction with phenols to produce new 1-(arylsulfonyl)pyrrolidines . These methods suggest that the synthesis of the compound might also involve similar strategies, potentially utilizing sulfonyl chloride precursors and pyrrolidine scaffolds under catalytic conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR and FT-IR, and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT) calculations, have been performed to predict spectral and geometrical data, showing high correlations with experimental data . The molecule of a related compound, 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one, contains nearly planar segments, with the sulfonyl plane inclined at specific angles to other parts of the molecule . These findings suggest that the compound may also exhibit a complex geometry with specific orientations of its functional groups.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be influenced by the presence of sulfonyl groups and chlorophenyl rings. For example, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols indicates that sulfonyl groups can participate in the formation of new bonds under mild conditions . Additionally, the stereoselective behavior of a functional diltiazem analogue, which is a pyrrolidine derivative, has been studied, showing that the presence of a stereocenter can lead to different biological activities for each enantiomer . This suggests that the compound may also exhibit stereoselectivity and could undergo reactions that are sensitive to the configuration of its stereocenters.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be quite diverse. The electrochemical study of a penta-substituted pyrrole derivative showed good inhibition efficiency on steel surfaces, indicating potential applications as corrosion inhibitors . The stereoselective behavior of pyrrolidine derivatives also suggests that they could have specific binding properties to biological targets, such as L-type calcium channels . The presence of sulfonyl and chlorophenyl groups could also affect the solubility, stability, and overall reactivity of the compound. These properties would be crucial for any potential applications in pharmaceuticals or materials science.
科学的研究の応用
Synthesis and Chemical Properties
The chemical compound 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile plays a crucial role in the synthesis of various heterocyclic and aromatic compounds. It is instrumental in creating pyrrolidines, a process that mimics a 1,3-dipolar cycloaddition but proceeds through distinct steps involving γ-chlorocarbanions reacting with electron-deficient formal imines to produce substituted pyrrolidines (Mąkosza & Judka, 2005). Additionally, it facilitates the synthesis of transparent aromatic polyimides with high refractive indices, showcasing its utility in material science for creating compounds with specific optical properties (Tapaswi et al., 2015).
Application in Crystal Structure Analysis and Molecular Interactions
The compound is also pivotal in exploring molecular interactions and crystal structures, as evident in studies involving aminopyrimidine sulfonate/carboxylate interactions. These studies provide insights into the hydrogen-bonded bimolecular ring motifs, R22(8), highlighting the compound's role in understanding molecular assembly and interactions (Balasubramani et al., 2007).
Photophysical Properties and Frontier Orbitals
Research on α,β-unsaturated acrylonitrile derivatives, featuring electron-donor moieties, demonstrates the compound's significance in studying photophysical properties and frontier orbitals. Such studies are crucial for developing organic electronic devices, as they delve into the effects of molecular structure and solvent polarity on self-assembly behaviors and electronic properties (Percino et al., 2016).
Catalytic and Synthetic Applications
Further applications are seen in catalysis and synthesis, where compounds like 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile are essential. For example, methyloxorhenium(V) complexes with tridentate ligands demonstrate the compound's role in oxidation reactions, contributing to the understanding of catalytic processes and reaction mechanisms (Shan et al., 2003).
特性
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c18-14-5-7-15(8-6-14)25(21,22)16-9-10-20(12-16)26(23,24)17-4-2-1-3-13(17)11-19/h1-8,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPHENQVBGXSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

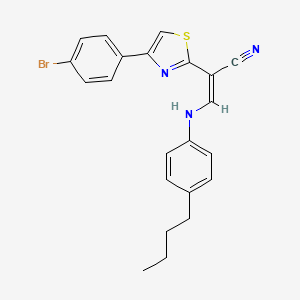
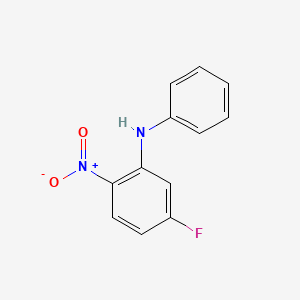

![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)
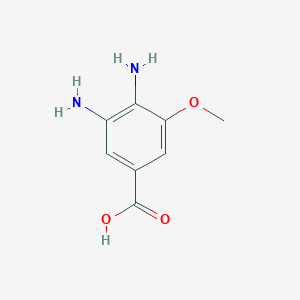
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517007.png)
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)
![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)
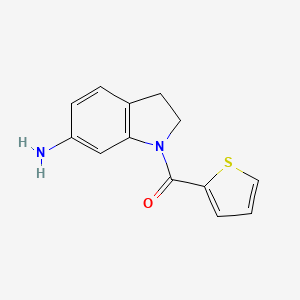
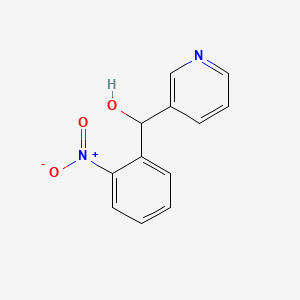
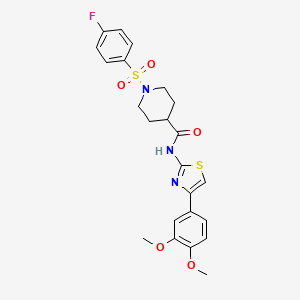
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)
